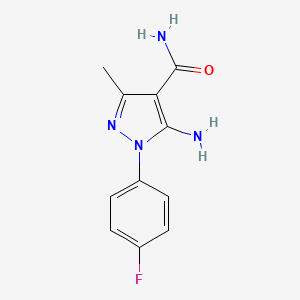

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIHMELITRTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.

Biochemical Pathways

Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses.

Biochemical Analysis

Biochemical Properties

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket. This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods. Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms. These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution. These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins. Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.

Biological Activity

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide moiety. Its molecular formula is C10H10FN5O, with a molecular weight of 225.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : It has been evaluated for its potential in reducing inflammation through inhibition of cyclooxygenase enzymes.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its therapeutic effects.

The biological activity of this pyrazole derivative is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest in the G2/M phase, particularly in cancer cells, suggesting its potential as a chemotherapeutic agent.

Anticancer Activity

A study evaluated the effect of this compound on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 0.08 | G2/M Arrest |

| HepG2 | 12.07 | G2/M Arrest |

| MCF7 | 5.50 | G2/M Arrest |

The compound exhibited potent inhibition of tubulin polymerization, which is critical for cell division .

Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit COX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

| 5-LOX | 1.78 |

These results suggest that it possesses superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant capacity was assessed using various assays (ABTS, FRAP):

| Assay Type | Result |

|---|---|

| ABTS | High |

| FRAP | Moderate |

These findings indicate that the compound can scavenge free radicals effectively, contributing to its overall therapeutic potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's mechanism of action appears to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. For instance, a study demonstrated that this compound could inhibit the activity of the protein kinase B pathway, which is often dysregulated in cancer .

Anti-inflammatory Properties

In addition to its anticancer potential, this pyrazole derivative has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Herbicide Development

The compound's unique structure has led to its investigation as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways could make it effective against certain weed species. Field trials are ongoing to assess its efficacy and safety in agricultural settings, with promising preliminary results indicating reduced weed biomass without harming crop yields .

Pesticide Formulation

Furthermore, this compound is being explored for use in pesticide formulations. Its effectiveness against a range of pests, combined with its relatively low toxicity to non-target organisms, positions it as a viable candidate for environmentally friendly pest control solutions .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are investigating its use in creating advanced materials for applications ranging from aerospace to biomedical devices .

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole Carboxamides

Key Observations :

Substituent Effects on Melting Points: The introduction of bulky groups (e.g., phenylamino in 4a) increases melting points (247°C) compared to smaller substituents (e.g., methyl in 4b, 178°C) . Halogenation (e.g., chlorine in 3n) enhances thermal stability, as seen in its higher melting point (149–151°C) compared to non-halogenated analogues .

Bioactivity Correlations :

- RO3201195 , a derivative with a hydroxyphenyl ketone group, demonstrates potent inhibition of p38α MAP kinase, a target in inflammatory diseases .

- The carboxamide group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to its role in 3n and 3p , which show antimicrobial activity .

Spectroscopic and Crystallographic Comparisons

Table 2: NMR and Crystallographic Data

Structural Insights :

- Isostructurality : Compounds 3n and 3p are isostructural, sharing identical crystal packing despite differing halogen substituents (Cl vs. F) .

- Planarity : The pyrazole core remains planar in most analogues, while substituents like the 4-fluorophenyl group adopt perpendicular orientations to minimize steric hindrance .

Preparation Methods

Preparation via Pyrazolecarbonitrile Intermediate Hydrolysis

A well-documented method involves the synthesis of the corresponding pyrazolecarbonitrile intermediate, followed by hydrolysis to the carboxamide:

Step 1: Formation of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

This intermediate is synthesized by the Michael-type addition reaction between (ethoxymethylene)malononitrile and 4-fluorophenylhydrazine hydrochloride in ethanol or fluorinated ethanol solvents under reflux conditions. The reaction proceeds with high regioselectivity, yielding the nitrile intermediate exclusively without regioisomers or uncyclized hydrazides.

Step 2: Hydrolysis of the Nitrile to Carboxamide

The nitrile intermediate is subjected to alkaline hydrolysis using sodium hydroxide in ethanol under reflux for several hours. After completion, the mixture is neutralized, and the product is isolated by filtration and recrystallization.

Example from Patent US3760084A:

- A mixture of 5-amino-3-ethyl-1-(m-fluorophenyl)-4-pyrazolecarbonitrile (6.50 g), 2N sodium hydroxide (140 mL), and absolute ethanol (140 mL) is refluxed for 6.5 hours.

- The reaction mixture is evaporated under reduced pressure until an oil separates, then chilled to crystallize the product.

- The crude crystals are purified by silica gel chromatography and recrystallized from acetone-hexane to yield the carboxamide with melting point 124.5-126 °C.

This method can be adapted to the 4-fluorophenyl derivative with similar conditions, providing good yields and high purity.

Direct Synthesis via Michael Addition and Subsequent Functionalization

An alternative approach involves the direct synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (including 4-fluorophenyl derivatives) by reacting (ethoxymethylene)malononitrile with aryl hydrazines under reflux in ethanol or trifluoroethanol solvents. This method is characterized by:

- Excellent regioselectivity, producing only the desired pyrazole isomer.

- Mild reaction conditions with reaction times ranging from 0.5 to 4 hours.

- Yields ranging from 47% to 84%, depending on the aryl substituent.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) | Dissolution and stirring |

| 2 | Slow addition of (ethoxymethylene)malononitrile (1) | Formation of Michael adduct |

| 3 | Reflux under nitrogen atmosphere for 0.5 - 4 hours | Cyclization to pyrazolecarbonitrile |

| 4 | Purification by silica gel chromatography | Isolation of pure product |

For 4-fluorophenylhydrazine hydrochloride, a neutralization step with triethylamine at 0°C precedes the addition of the malononitrile derivative.

Yields and Melting Points for Selected Derivatives:

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 84 | 138.5 - 139.6 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 47 | 145 - 147 |

These nitrile intermediates are then converted to the corresponding carboxamides by hydrolysis as described above.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Michael Addition of (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine hydrochloride | (Ethoxymethylene)malononitrile, 4-fluorophenylhydrazine hydrochloride, Et3N | Reflux in ethanol or trifluoroethanol, 0.5-4 h | 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 47% | High regioselectivity, no isomers |

| Hydrolysis of pyrazolecarbonitrile intermediate | Sodium hydroxide, ethanol, reflux 6.5 h | Hydrolysis and recrystallization | This compound | Moderate to good | Purification by column chromatography |

| Halogenation and substitution (related method) | N-methyl-3-aminopyrazole, halogen, diazonium salts, trifluoroborates | Multi-step, various conditions | Functionalized pyrazole carboxylic acids | Variable | More complex, less direct |

Research Findings and Analytical Data

- The Michael addition approach yields highly regioselective pyrazolecarbonitriles, confirmed by extensive NMR (1H, 13C, 19F), mass spectrometry, and chromatographic analyses.

- The use of fluorinated alcohol solvents influences regioselectivity positively.

- Hydrolysis of nitrile intermediates proceeds efficiently under basic reflux conditions.

- Purification by silica gel chromatography and recrystallization from acetone-hexane yields high-purity carboxamide products.

- Melting points and spectral data are consistent with literature values, confirming structure and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters, followed by functionalization. Key steps include:

- Cyclization : Reacting 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form the pyrazole core .

- Formylation/Oxidation : Introducing the carboxamide group via Vilsmeier-Haack formylation or oxidation of intermediate aldehydes .

- Acylation : Coupling with appropriate reagents (e.g., ammonium thiocyanate) to finalize the carboxamide moiety .

- Optimization : Yield improvements are achieved by controlling temperature (60–80°C), using catalysts like POCl₃, and employing HPLC purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments. For example, the 4-fluorophenyl group shows distinct splitting patterns .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., N–H···O interactions in the carboxamide group) .

- HPLC-MS : Validates purity (>95%) and molecular weight (311.31 g/mol) .

- Melting Point Analysis : Consistent with crystalline purity (e.g., analogs show m.p. 178–247°C) .

Q. What are the primary biological targets or activities reported for this compound in preclinical studies?

- Methodological Answer : While direct data on the compound is limited, structural analogs exhibit:

- Enzyme Inhibition : Selective inhibition of kinases (e.g., CDK2) and carbonic anhydrases via pyrazole-carboxamide interactions .

- Anti-inflammatory Activity : Suppression of COX-2 in murine models, linked to fluorophenyl substitution .

- In Vitro Assays : Standard protocols include MTT assays for cytotoxicity (IC₅₀) and ELISA for cytokine profiling .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the binding affinity and selectivity of this compound toward biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Pyrazole rings often form π-π stacking with Phe residues .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

- QSAR Models : Correlate substituent effects (e.g., fluorine vs. chlorine) with activity using descriptors like logP and polar surface area .

Q. What strategies can be employed to improve the aqueous solubility of this compound without compromising its bioactivity?

- Methodological Answer :

- Salt Formation : Use hydrochloride or sodium salts to enhance ionization .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide position .

- Co-Solvents : Test DMSO/PEG-400 mixtures in pharmacokinetic studies .

Q. How do structural modifications at the 3-methyl or 4-fluorophenyl positions influence the compound’s pharmacological profile?

- Methodological Answer :

- 3-Methyl Substitution : Increases steric bulk, reducing off-target effects but potentially lowering solubility. Compare with 3-phenyl analogs in SAR studies .

- 4-Fluorophenyl vs. Chlorophenyl : Fluorine enhances metabolic stability and membrane permeability (clogP = 2.1 vs. 2.8 for chloro) .

- Experimental Design : Synthesize derivatives via Suzuki coupling and screen in enzyme inhibition assays .

Q. What experimental approaches are recommended to resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293) and assay conditions (e.g., 48-hour incubation) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinases) to normalize activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies .

Q. How can crystallographic data inform the design of more potent analogs?

- Methodological Answer :

- Hydrogen-Bonding Networks : Optimize interactions with catalytic residues (e.g., Asp86 in carbonic anhydrase) .

- Torsion Angle Adjustments : Modify substituents to align with active-site geometry (e.g., dihedral angles < 10° for planar binding) .

- Fragment-Based Design : Use PyMOL to overlay co-crystal structures and identify scaffold extensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.